molecular formula C14H19ClN2O2 B8190900 (S)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester

(S)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8190900
M. Wt: 282.76 g/mol
InChI Key: FDKDQCUNAYCTNU-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral compound that belongs to the class of pyrrolidine derivatives. These compounds are often used in various fields such as medicinal chemistry, organic synthesis, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-3-pyridinecarboxylic acid and (S)-pyrrolidine-1-carboxylic acid tert-butyl ester.

    Coupling Reaction: The key step involves a coupling reaction between the pyridine derivative and the pyrrolidine derivative. This can be achieved using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

    Purification: The product is then purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the reaction conditions to produce the compound in larger quantities.

    Optimization: Optimizing reaction conditions to improve yield and purity.

    Automation: Using automated systems for reaction monitoring and control.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(S)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a chiral intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways related to its biological activity, such as inhibiting enzyme activity or binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester: The enantiomer of the compound with different stereochemistry.

    2-(5-Chloro-pyridin-3-yl)-pyrrolidine-1-carboxylic acid methyl ester: A similar compound with a different ester group.

Uniqueness

    Chirality: The (S)-enantiomer may exhibit different biological activities compared to the ®-enantiomer.

    Functional Groups: The presence of the tert-butyl ester group can influence the compound’s reactivity and solubility.

Properties

IUPAC Name

tert-butyl (2S)-2-(5-chloropyridin-3-yl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-6-4-5-12(17)10-7-11(15)9-16-8-10/h7-9,12H,4-6H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKDQCUNAYCTNU-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CC(=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=CC(=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.